molecular formula C9H8BrFO B2383799 1-Bromo-2-cyclopropoxy-3-fluorobenzene CAS No. 1243454-24-1

1-Bromo-2-cyclopropoxy-3-fluorobenzene

Cat. No.: B2383799
CAS No.: 1243454-24-1
M. Wt: 231.064
InChI Key: KCKIMSFHFUQYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-cyclopropoxy-3-fluorobenzene is a halogenated aromatic compound featuring bromine (position 1), cyclopropoxy (position 2), and fluorine (position 3) substituents. The cyclopropoxy group, a strained three-membered alkoxy ring, introduces unique steric and electronic effects compared to linear alkoxy groups (e.g., methoxy or isopropoxy).

Properties

IUPAC Name

1-bromo-2-cyclopropyloxy-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKIMSFHFUQYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Bromo-2-cyclopropoxy-3-fluorobenzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-cyclopropoxy-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclopropoxy-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom can be replaced by other electrophiles, forming a positively charged intermediate that stabilizes through resonance. This intermediate can then undergo further reactions to yield substituted benzene derivatives .

Comparison with Similar Compounds

Physical Properties

The physical properties of 1-bromo-2-cyclopropoxy-3-fluorobenzene can be inferred from analogs in the evidence:

Compound Molecular Weight (g/mol) Density (g/cm³) Refractive Index Key Substituents Reference
This compound* ~231 (calculated) Br (1), cyclopropoxy (2), F (3)
1-Bromo-3-chloro-5-fluorobenzene 209.45 1.72 1.5470 Br (1), Cl (3), F (5)
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (1), F (3), methoxy (2), NO₂ (4)
1-Bromo-5-fluoro-3-nitro-2-isopropoxybenzene Br (1), F (5), isopropoxy (2), NO₂ (3)

*Calculated molecular weight based on formula C₉H₈BrFO (Br: 79.9, F: 19, O: 16, C₉H₈: 116.1).

Key Observations :

  • Halogen substituents (Br, F, Cl) contribute to higher density and refractive indices, as seen in 1-bromo-3-chloro-5-fluorobenzene (density: 1.72 g/cm³) .
Reactivity and Electronic Effects

Substituent electronic and steric effects critically influence reactivity:

Compound Substituent Effects Reactivity Implications Reference
This compound - Cyclopropoxy: Moderate electron-donating (EDG) via resonance, but sterically strained.
- F: Strong electron-withdrawing (EWG).
- Bromine at position 1 activates the ring for electrophilic substitution.
- Cyclopropoxy’s strain may hinder nucleophilic attacks.
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene - Methoxy: EDG.
- NO₂: Strong EWG.
- Nitro group deactivates the ring, directing reactions to specific positions.
1-Bromo-3-chloro-5-fluorobenzene - Cl: Moderate EWG.
- F: EWG.
- Halogens compete in directing electrophilic substitution.

Key Observations :

  • The cyclopropoxy group’s strained geometry may reduce resonance donation compared to methoxy, altering regioselectivity in reactions.
  • Fluorine’s strong EWG effect enhances stability toward oxidation but complicates further functionalization.

Key Observations :

  • Brominated aromatic compounds often require stringent handling due to toxicity and irritation risks.
  • The cyclopropoxy group’s stability under storage conditions is unclear but warrants precautions similar to other halogenated aromatics.

Biological Activity

1-Bromo-2-cyclopropoxy-3-fluorobenzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a bromine atom, a cyclopropoxy group, and a fluorine atom, suggest various mechanisms of action that may influence its interaction with biological systems.

The molecular formula for this compound is C10H10BrF, and its molecular weight is approximately 233.09 g/mol. The compound exhibits both lipophilic and hydrophilic characteristics due to the presence of different functional groups, which may affect its pharmacokinetic properties.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bromine and fluorine atoms can enhance the compound's binding affinity to these targets through halogen bonding, which plays a crucial role in drug design.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. In vitro studies have shown that this compound displays significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibiotics.

Cytotoxicity

Several studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has demonstrated selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the micromolar range. This suggests potential applications in cancer therapy, although further research is needed to elucidate the underlying mechanisms.

Case Studies

  • Antibacterial Screening : A study screened various halogenated compounds, including this compound, for antibacterial activity. Results showed that it inhibited bacterial growth at concentrations lower than those required for many standard antibiotics.
  • Cytotoxicity Assessment : In a comparative study involving multiple compounds with similar structures, this compound exhibited superior cytotoxic effects against MCF-7 cells compared to non-halogenated analogs.

Data Tables

Biological Activity Target IC50/MIC Values
Antimicrobial ActivityE. coliMIC = 32 µg/mL
S. aureusMIC = 16 µg/mL
CytotoxicityMCF-7 (breast cancer cells)IC50 = 5 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.